molecular formula C23H22ClN3O3 B605545 APS-2-79 hydrochloride

APS-2-79 hydrochloride

Cat. No.: B605545
M. Wt: 423.9 g/mol
InChI Key: LIXKSHWZJNNZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

APS-2-79 HCl primarily targets the Kinase Suppressor of Ras (KSR) and MEK . KSR is a scaffold protein in the MAPK pathway, and its regulation is allosterically controlled by dimerization with RAF . MEK, on the other hand, is a key component of the MAPK/ERK pathway .

Mode of Action

APS-2-79 HCl acts as a MAPK antagonist, modulating KSR-dependent MAPK signaling . It achieves this by antagonizing RAF heterodimerization and the conformational changes required for the phosphorylation and activation of KSR-bound MEK . Specifically, APS-2-79 HCl inhibits ATP biotin binding to KSR2 within the KSR2-MEK1 complex, with an IC50 of 120 nM .

Biochemical Pathways

The compound primarily affects the MAPK/ERK pathway . By stabilizing the KSR inactive state, APS-2-79 HCl antagonizes oncogenic Ras-MAPK signaling . This results in the disruption of the signaling pathway, thereby inhibiting the proliferation of cancer cells .

Result of Action

APS-2-79 HCl’s action results in the suppression of KSR-stimulated MEK and ERK phosphorylation . In cell lines with Ras mutations, APS-2-79 HCl enhances the efficacy of several MEK inhibitors . This indicates its potential use in combination therapies for cancer treatment.

Action Environment

The action, efficacy, and stability of APS-2-79 HCl can be influenced by various environmental factors. For instance, storage conditions can affect its stability . Additionally, the presence of Ras mutations in cell lines can influence its efficacy . More research is needed to fully understand how different environmental factors can impact the action of APS-2-79 HCl.

Preparation Methods

The synthesis of APS-2-79 hydrochloride involves several steps. The key synthetic route includes the formation of the quinazoline core, followed by the introduction of the dimethoxy and phenoxy groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

APS-2-79 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

APS-2-79 hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

APS-2-79 hydrochloride is unique in its ability to stabilize the inactive state of kinase suppressor of Ras and antagonize oncogenic Ras signaling. Similar compounds include:

This compound stands out due to its specific interaction with kinase suppressor of Ras and its potential to enhance the efficacy of other mitogen-activated protein kinase inhibitors in certain cancer cell lines.

Properties

IUPAC Name

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXKSHWZJNNZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.